molecular formula C9H12N4O2S B2538820 7-Isopropyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 300717-04-8

7-Isopropyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2538820
CAS No.: 300717-04-8
M. Wt: 240.28
InChI Key: BIPXEDYGKRHJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isopropyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C9H12N4O2S and a molecular weight of 240.286 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological properties. The presence of the isopropyl and mercapto groups in its structure makes it a unique derivative of purine, potentially offering various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium ethoxide (NaOEt), ethanol (EtOH), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), and potassium carbonate (K2CO3) . The reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts, to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or aryl derivatives .

Scientific Research Applications

7-Isopropyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isopropyl-8-mercapto-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-methyl-7-propan-2-yl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-4(2)13-5-6(10-9(13)16)12(3)8(15)11-7(5)14/h4H,1-3H3,(H,10,16)(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPXEDYGKRHJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(NC1=S)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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